CALCIUM CITRATE MALATE PENTAHYDRATE
Description
Nature of Calcium Citrate (B86180) Malate (B86768) as a Defined Complex Salt versus Simple Mixtures
A simple mixture would involve the individual components—calcium, citric acid, and malic acid—coexisting without forming a new chemical entity. In contrast, Calcium Citrate Malate is a complex salt where the calcium ions are chelated by both citrate and malate ions. balchem.comwbcil.com This chelation process results in a molecular structure that is distinct from a simple mixture of calcium citrate and calcium malate. googleapis.com The formation of this complex is influenced by the mole ratios of the reactants and the reaction conditions, such as temperature. googleapis.comepo.org The resulting product is a white, crystalline powder with properties, like enhanced solubility, that are not present in its individual salt components. epo.orggoogle.com For instance, a 6:2:3 (Calcium:Citrate:Malate) mole ratio of CCM is more soluble than either calcium citrate or calcium malate alone. googleapis.com
Significance of Metastable States and Their Role in Structural and Functional Characteristics
Calcium Citrate Malate is often described as a "metastable" compound. googleapis.comgoogle.com This means it exists in a state that is not at thermodynamic equilibrium. googleapis.com These metastable forms can be a mixture of various crystalline and non-crystalline (amorphous) structures. googleapis.com The presence of these non-crystalline regions is thought to be crucial for the compound's solubility characteristics. googleapis.com The metastable nature of CCM is also reflected in the existence of multiple hydration states and different arrangements of citrate and malate within the material. googleapis.comgoogle.com The specific method of preparation, such as rapid precipitation from a concentrated solution, is key to achieving this metastable structure. googleapis.comepo.org
Elucidation of Variable Stoichiometry and Hydration States in Calcium Citrate Malate Systems
One of the defining features of Calcium Citrate Malate is its variable stoichiometry. wikipedia.org The mole ratio of calcium to citrate and malate can be adjusted during its synthesis. googleapis.comepo.org Common ratios mentioned in the literature include 5:2:2 and 6:2:3 (calcium:citrate:malate). epo.orggoogle.com The stoichiometry plays a significant role in the compound's properties, with certain ratios exhibiting enhanced solubility. googleapis.com
Furthermore, Calcium Citrate Malate can exist in various hydration states, meaning it can incorporate a variable number of water molecules into its crystal structure. googleapis.comgoogle.com These can range from 2 to as many as 16 to 20 water molecules. googleapis.comepo.org The level of hydration is important for the material's stability and handling, as too much water can affect its physical properties. epo.org The specific hydration state can be influenced by drying methods like freeze-drying or forced air drying. googleapis.comepo.org
Specific Focus on the Pentahydrate Form and Its Unique Chemical Identity
While various hydration states exist, specific forms like the pentahydrate are of interest. The pentahydrate form of Calcium Citrate Malate has a defined number of water molecules associated with its structure. The specific chemical identity of any given Calcium Citrate Malate preparation, including its hydration state, can be determined through analytical methods that measure the percentages of calcium, citric acid, malic acid, and water. epo.org The IUPAC name for a hexahydrate form with a specific stoichiometry is hexacalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hexahydrate. nih.gov While detailed structural and functional data specifically for the pentahydrate form is not extensively available in the provided results, it is understood that each hydration state, including the pentahydrate, would possess a unique crystal lattice and, consequently, distinct physical properties.
Structure
2D Structure
Properties
IUPAC Name |
calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H6O5.Ca.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;5*1H2/q;;+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCMQXRREZMSPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CaO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721339 | |
| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120250-12-6 | |
| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Calcium Citrate Malate Pentahydrate
Reactant Precursors and Their Purity Considerations
The quality and purity of the starting materials are paramount in the synthesis of Calcium Citrate (B86180) Malate (B86768) Pentahydrate, directly influencing the purity and characteristics of the final product. ruipugroup.com
Calcium Sources
Several calcium compounds can serve as the precursor for the synthesis of Calcium Citrate Malate Pentahydrate. The most commonly employed sources include:
Calcium Carbonate (CaCO₃): A widely used and cost-effective option. google.comgoogle.com Its reaction with citric and malic acids results in the evolution of carbon dioxide gas. epo.org The purity of calcium carbonate is a significant factor, as sources derived from natural origins like bone meal or oyster shells may contain trace amounts of lead and other minerals. epo.org Synthetic calcium carbonate is often preferred to ensure a high-purity final product. epo.org
Calcium Hydroxide (B78521) (Ca(OH)₂): Another viable precursor, calcium hydroxide reacts with the organic acids in a neutralization reaction. google.comgoogleapis.com It is only slightly soluble in water and can absorb atmospheric carbon dioxide, which can introduce impurities. epo.org
Calcium Oxide (CaO): Also known as lime, calcium oxide is a potent calcium source. google.comgoogleapis.com Research has explored the synthesis of calcium oxide from sources like duck eggshells through calcination at high temperatures (e.g., 900°C) to achieve high purity. researchgate.net
Calcium Chloride (CaCl₂): While less common in direct synthesis with the acids, calcium chloride can be used in alternative methods involving reactions with sodium citrate and sodium malate. googleapis.comepo.org
The choice of calcium source can impact the reaction kinetics and the final product's composition. Regardless of the source, high purity is essential to avoid contaminants in the final this compound.
Organic Acid Reactants
The organic acid components are crucial for the formation of the citrate-malate complex.
Citric Acid (C₆H₈O₇): A tricarboxylic acid that plays a central role in the complex formation. High-purity citric acid is necessary to achieve the desired reaction stoichiometry and product quality. ruipugroup.com
Malic Acid (C₄H₆O₅) Isomers: Malic acid, a dicarboxylic acid, is the other key organic reactant. Both D-malic acid and L-malic acid can be utilized in the synthesis. google.comgoogle.com The specific isomer used can potentially influence the stereochemistry and properties of the resulting complex.
Reaction Kinetics and Thermodynamic Considerations in Calcium Citrate Malate Formation
The formation of Calcium Citrate Malate is not a simple precipitation of two separate salts. Instead, it involves the establishment of an equilibrium between the calcium, citrate, and malate ions, leading to the formation of a metastable complex salt. google.comgoogle.comgoogleapis.com This complex is a thermodynamic intermediate. googleapis.com
The reaction kinetics are influenced by the neutralization of the citric and malic acids by the calcium source. googleapis.com When using calcium carbonate, the reaction is driven forward by the evolution of carbon dioxide. epo.org The process is typically conducted in an aqueous solution, and the concentrations of the reactants play a significant role in forcing the metastable Calcium Citrate Malate out of solution. google.comgoogle.comgoogleapis.com
From a thermodynamic perspective, the solubility of calcium citrate and calcium malate are key factors. Calcium citrate, for instance, has different hydration states (tetrahydrate and hexahydrate) with solubilities that are temperature-dependent. researchgate.netmdpi.com The formation of the more soluble Calcium Citrate Malate complex is favored under specific conditions. google.comgoogleapis.com The process aims to create a product that is significantly more soluble than either calcium citrate or calcium malate alone. epo.org
Optimization of Synthesis Parameters for Controlled Formation
To achieve a high yield of this compound with the desired characteristics, careful control and optimization of various synthesis parameters are necessary. ruipugroup.com
Temperature Regimes and Their Influence on Product Characteristics
Temperature is a critical parameter in the synthesis of Calcium Citrate Malate. The reaction can be carried out at temperatures ranging from ambient (20°C) to 80°C. google.comgoogle.comgoogleapis.com
Reaction Temperature: A preferred temperature range for the reaction is between 30°C and 80°C, with a more optimal range often cited as 40°C to 60°C. google.comgoogle.comgoogleapis.com Some studies have investigated specific temperatures, such as 70°C, in combination with other optimized parameters. spkx.net.cn
Drying Temperature: The drying of the final product must be conducted at a temperature below 100°C to prevent decomposition of the metastable complex. googleapis.com Temperatures above this can lead to a less soluble product with an altered ratio of calcium to the organic acids. googleapis.com Forced air drying is often performed between 60°C and 85°C. googleapis.com
Cooling Temperature: In some methodologies, lowering the temperature of the semi-finished solution to between 4°C and 20°C can slow down crystallization and improve the solubility of the final product. google.com
The influence of temperature on the solubility of the individual components and the stability of the final complex underscores the importance of precise temperature control throughout the synthesis process. sdlookchem.comresearchgate.net
Concentration Ratios of Reactants and Solvent Systems
The molar ratios of the reactants and the concentration of the solution are determining factors in the composition and properties of the resulting Calcium Citrate Malate.
Molar Ratios: The ratio of calcium to citric acid to malic acid in the final product is directly dependent on the initial reactant ratios. epo.org Specific molar ratios, such as 6:2:3 (calcium:citrate:malate), have been targeted in various studies. google.comgoogle.com Other ratios like 5:2:2 and those with higher calcium content have also been investigated. google.comgoogle.com It is crucial to dry the entire reaction mixture, including the supernatant, to ensure the final product reflects the intended molar ratio, as some salt compositions may preferentially precipitate. google.comgoogle.comepo.org
Reactant Concentration in Water: The synthesis is preferably carried out in a highly concentrated aqueous solution. google.comgoogle.comgoogleapis.com Reactant concentrations ranging from 20% to 75% by weight in water are recommended, with a more preferred range of 40% to 65%. google.comgoogle.comgoogleapis.com This high concentration helps to efficiently force the metastable Calcium Citrate Malate out of solution. google.comgoogle.comgoogleapis.com The solvent-to-solid ratio is another important parameter, with studies exploring ratios such as 20:1 (mL/g). spkx.net.cn
Below is an interactive data table summarizing the synthesis parameters from various research findings:
| Parameter | Value/Range | Source(s) |
| Calcium Sources | Calcium Carbonate, Calcium Hydroxide, Calcium Oxide, Calcium Chloride | google.comgoogleapis.comgoogle.comepo.orgresearchgate.net |
| Organic Acids | Citric Acid, D-Malic Acid, L-Malic Acid | google.comgoogle.comruipugroup.com |
| Reaction Temperature | 20°C - 80°C (Preferred: 30°C - 80°C, Optimal: 40°C - 60°C) | google.comgoogle.comgoogleapis.com |
| Drying Temperature | < 100°C (Forced air: 60°C - 85°C) | googleapis.com |
| Cooling Temperature | 4°C - 20°C | google.com |
| Molar Ratio (Ca:Citrate:Malate) | e.g., 6:2:3, 5:2:2, (2-5):(1-3):(2-4) | google.comgoogle.comgoogle.com |
| Reactant Concentration | 20% - 75% (w/w in water), Preferred: 40% - 65% | google.comgoogle.comgoogleapis.com |
| Solvent-to-Solid Ratio | 20:1 (mL/g) | spkx.net.cn |
pH Control and its Impact on Complexation
The pH of the reaction medium plays a critical role in the formation and stability of the calcium citrate malate complex. The complexation of calcium with citrate and malate is highly pH-dependent. cdnsciencepub.com
In the synthesis of calcium citrate, a two-step reactive crystallization process is often employed. The first step involves the reaction of calcium carbonate with citric acid to form calcium hydrogen citrate, with a reaction endpoint pH between 2.7 and 3.5. mdpi.com The second step involves the reaction of calcium hydroxide with the calcium hydrogen citrate to form calcium citrate, with a pH range of 3.8 to 4.5. mdpi.com Maintaining the pH within this range is critical; a pH that is too high can lead to the encapsulation of raw materials, reducing product purity, while a pH that is too low can increase the product's solubility, leading to lower yields. mdpi.com
Studies have shown that for citric acid, the concentration of uncomplexed calcium remains low and constant at a pH higher than 6.5, where the three carboxylic groups are fully deprotonated. cdnsciencepub.com In contrast, for malic and lactic acids, the free calcium concentration is more significant and fluctuates at pH levels above their deprotonation constants. cdnsciencepub.com This indicates that citrate is a more effective complexing agent for calcium than malate at a pH above 6.5. cdnsciencepub.comresearchgate.net The stability of the calcium-citrate complex is enhanced at a pH above 6.5. researchgate.net
Furthermore, the binding of calcium by other dietary components, such as dietary fiber, is also influenced by pH, with binding increasing as the pH rises. google.com In the context of calcium citrate malate synthesis, controlling the pH is therefore essential not only for optimizing the complexation of calcium with citrate and malate but also for minimizing the interference of other potential components.
Mixing and Stirring Dynamics
Proper mixing and stirring are essential throughout the synthesis of calcium citrate malate to ensure a complete and uniform reaction. The process typically involves adding a calcium source, such as calcium carbonate, to an aqueous solution of citric and malic acids. googleapis.comepo.org Continuous stirring is necessary to facilitate the neutralization reaction and the evolution of carbon dioxide until the reaction appears complete. googleapis.comepo.org
The order of addition of reactants is also a critical factor. It is important to avoid the pre-formation and precipitation of calcium citrate, which can occur if malic acid is added to a pre-existing mixture of calcium and citrate ions. This premature precipitation hinders the formation of the desired metastable calcium citrate malate salt. epo.org
The reaction is typically stirred for a specified period, for instance, for three hours at room temperature, to ensure the thorough interaction of the reactants. googleapis.com In some described methods, pressurized air is used to continuously stir the solution for 1.5 to 2 hours. google.com The intensity and duration of stirring can influence the particle size and homogeneity of the final product.
Advanced Synthesis Techniques
To enhance the efficiency and improve the characteristics of calcium citrate malate, advanced synthesis techniques have been explored. These methods aim to increase reaction rates, improve product purity, and control particle morphology.
Ultrasonic-Assisted Preparation Methods
Ultrasonic-assisted synthesis has emerged as a promising technique for the preparation of calcium citrate and calcium malate, offering significant advantages over conventional methods. cabidigitallibrary.orgnih.govnih.gov Ultrasound technology can disrupt the structure of raw materials, such as bovine bone, accelerating the diffusion of solutes and promoting the dissolution of active substances, thereby improving reaction rates. nih.gov
In the preparation of calcium citrate from bovine bone, an ultrasonic-assisted direct neutralization method was optimized. The optimal conditions were found to be a solid-to-solvent ratio of 1:15 (g/mL), a solid-to-citric acid ratio of 1:2, an ultrasonic power of 320 W, a temperature of 39°C, and a sonication time of 21 minutes, resulting in a calcium citrate yield of 71.21% and a purity of 94.38%. cabidigitallibrary.org Notably, the amount of dissolved calcium after 21 minutes of ultrasonic treatment was significantly higher than that obtained by conventional methods like standing, stirring, or cooking for 60 minutes. cabidigitallibrary.org
Similarly, for the synthesis of calcium malate from bovine bone, response surface methodology was used to optimize the ultrasonic-assisted process. The optimal conditions were determined to be a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, an ultrasonic power of 200 W, a temperature of 35°C, and an ultrasonication time of 17 minutes. nih.govnih.gov This resulted in a calcium recovery efficiency of 66.16% and a purity of 92.54%. nih.govnih.gov
A study on the ultrasonic-assisted preparation of calcium citrate malate from tilapia scale also demonstrated the effectiveness of this method. spkx.net.cn The optimal conditions were found to be a 12% (m/m) mixture of citric acid and malic acid at a mass ratio of 2:1, a temperature of 70°C, and a time of 1.0 hour, which yielded a maximum calcium extraction rate of 18.97%. spkx.net.cn
Table 1: Optimized Parameters for Ultrasonic-Assisted Synthesis
| Compound | Raw Material | Optimal Conditions | Yield/Extraction Rate | Purity | Reference |
| Calcium Citrate | Bovine Bone | Solid-to-solvent ratio 1:15, Solid-to-citric acid ratio 1:2, Ultrasonic power 320 W, Temp 39°C, Time 21 min | 71.21% Yield | 94.38% | cabidigitallibrary.org |
| Calcium Malate | Bovine Bone | Solid-liquid ratio 1:15, Solid-acid ratio 1:1.5, Ultrasonic power 200 W, Temp 35°C, Time 17 min | 66.16% Recovery | 92.54% | nih.govnih.gov |
| Calcium Citrate Malate | Tilapia Scale | 12% (m/m) citric-malic acid (2:1), Temp 70°C, Time 1.0 h | 18.97% Ca Extraction | - | spkx.net.cn |
Controlled Precipitation Strategies
Controlled precipitation is a key strategy in the synthesis of calcium citrate malate to obtain a product with desired properties, particularly the formation of a metastable salt which is more soluble than a simple mixture of calcium citrate and calcium malate. google.comepo.org
A preferred method involves preparing a highly concentrated aqueous solution of calcium citrate malate, typically between 20% and 75% (by weight of reactants) in water, with a more preferred range of 40% to 65%. googleapis.comgoogle.comepo.org This high concentration effectively forces the metastable calcium citrate malate out of solution. googleapis.comgoogle.comepo.org
The temperature of the reaction also influences precipitation and is generally maintained between ambient (20°C) and 80°C, with a preferred range of 40°C to 60°C. googleapis.comgoogle.comepo.org
Another strategy to control crystallization involves reducing the temperature of the semi-finished solution. One patented method describes cooling the solution to between 4°C and 20°C and adding auxiliary materials to increase the solution's concentration, thereby slowing down crystallization and maintaining the product in a more water-soluble state. google.com
Post-Synthesis Processing and Product Isolation
Following the synthesis reaction, the solid this compound product must be separated from the liquid phase and further processed to obtain a stable, usable powder.
Solid-Liquid Separation Techniques (e.g., Filtration, Decantation, Centrifugation)
Several standard solid-liquid separation techniques can be employed to isolate the precipitated calcium citrate malate. These include filtration, decantation, and centrifugation. googleapis.comepo.org The choice of method depends on factors such as the particle size of the precipitate and the desired efficiency of separation. After the initial separation, the solid product is typically washed to remove any unreacted starting materials or soluble impurities. google.com The washed product then undergoes a final dehydration step. google.com
It is often important to dry the entire mixture, including the supernatant, as lower ratio salts of calcium citrate malate could remain in the solution. epo.org This ensures that the final product has the same ratio of calcium, citric acid, and malic acid as the initial reactants. epo.org
Following separation, the material is dried using methods such as forced air drying, convection drying, oven drying, freeze-drying, or spray drying. googleapis.comepo.org The drying temperature is a critical parameter and should be kept below 100°C to prevent decomposition of the calcium citrate malate complex. googleapis.comepo.org For instance, freeze-drying can be performed at a temperature of less than 25°C under a vacuum. googleapis.comgoogle.comepo.org The final dried material is often ground and sieved to achieve a uniform particle size of less than 1 millimeter, which improves its dissolution properties. googleapis.comepo.org
Controlled Drying Methods
The selection of a drying method is pivotal in obtaining Calcium Citrate Malate with desired physical and chemical properties. Various controlled drying techniques are employed, each with specific operational parameters, to remove water while preserving the integrity of the metastable complex. google.comgoogle.comepo.org These methods include freeze drying, spray drying, and forced air or convection drying. googleapis.comepo.org
Freeze Drying (Lyophilization)
Freeze drying is a method utilized to produce a high-quality, stable CCM product. google.com The process involves freezing the CCM mixture on trays, typically at a thickness of about 0.01 to 1 inch. google.comgoogleapis.comgoogle.com Following the freezing step, the material is subjected to a high vacuum, and the temperature is maintained below 25°C. google.comgoogleapis.comgoogle.com This allows the frozen water to sublimate directly from a solid to a vapor phase, minimizing thermal stress on the compound. google.com The objective is to reduce the free or unbound water content to less than 5%. google.comepo.orggoogle.com
Spray Drying
Spray drying offers a rapid and efficient method for producing CCM powder. google.com In this technique, the aqueous mixture of solution and solid CCM is atomized into a hot air column. google.comgoogle.comgoogleapis.com The high surface area of the droplets facilitates rapid evaporation of water. The process is typically carried out with an air temperature ranging from 60°C to 85°C. google.comgoogle.comgoogleapis.com This method has been reported to achieve high yields, in some cases exceeding 92%. google.com
Forced Air Drying and Convection Drying
Forced air and convection drying are also common methods for synthesizing Calcium Citrate Malate. google.comgoogle.com These methods involve spreading the product in a thin layer, generally between 0.05 and 0.5 inches thick, to ensure uniform drying. google.comgoogleapis.com The drying is conducted at a controlled temperature, typically between 60°C and 85°C. google.comgoogle.comgoogleapis.com In one documented example, the mixture was dried in a forced air oven at 80°C for 19 hours to obtain the solid CCM product. google.comepo.org
Table 1: Comparative Parameters of Controlled Drying Methods for Calcium Citrate Malate
| Drying Method | Temperature Range | Pressure/Vacuum | Product Thickness/Form | Key Objective/Outcome |
|---|---|---|---|---|
| Freeze Drying | < 25°C google.comgoogleapis.comgoogle.com | 0.01 to 1 mm Hg google.comgoogleapis.comgoogle.com | 0.01 to 1 inch thick layer google.comgoogleapis.comgoogle.com | High stability, unbound water < 5% google.comepo.orggoogle.com |
| Spray Drying | 60°C to 85°C (air column) google.comgoogle.comgoogleapis.com | 600 to 900 mm Hg google.comgoogleapis.comgoogle.com | Atomized spray of solution/solid mixture google.comgoogle.comgoogleapis.com | Rapid drying, high yield (>92%) google.com |
| Forced Air/Convection Drying | 60°C to 85°C google.comgoogle.comgoogleapis.com | Atmospheric | 0.05 to 0.5 inches thick layer google.comgoogleapis.com | Uniform drying of the product layer google.comgoogleapis.com |
Particle Size Reduction and Control in Anhydrous/Low Humidity Conditions
Following the drying process, the resultant solid Calcium Citrate Malate is often subjected to particle size reduction. google.comgoogle.comgoogle.com This step is crucial as particle size directly influences characteristics such as solubility, dissolution rate, and suitability for applications like tableting or fortification of foods and beverages. google.comgoogleapis.comresearchgate.net
The grinding of the dried CCM solid is a standard procedure to achieve a desired particle size, often specified as less than 1 millimeter. google.comgoogleapis.com For instance, a Wiley mill can be used to grind the material to pass through a #20 screen, which corresponds to a particle size of 84 microns. google.comepo.org
A critical consideration during particle size reduction is the environmental conditions. Grinding and subsequent sieving operations must be conducted under anhydrous or low humidity conditions. googleapis.com This precaution is necessary to prevent the rehydration of the metastable Calcium Citrate Malate, which can readily absorb water. googleapis.com Excessive water content can negatively impact the material's handling properties and stability. googleapis.com
While mechanical grinding is a post-synthesis step for particle size control, the initial reaction conditions can also play a role in the particle characteristics of the precipitate. For citrate-based compounds, factors like ion concentration and pH during the reaction phase can influence the particle size distribution of the resulting product before it undergoes drying. researchgate.netmdpi.com
Table 2: Research Findings on Particle Size Reduction of Calcium Citrate Malate
| Parameter | Method/Condition | Specification/Finding | Source |
|---|---|---|---|
| Objective | Grinding | To reduce particle size for easier tableting or addition to foods/beverages. | google.comgoogle.comgoogle.com |
| Environmental Control | Grinding and Sieving | Must be performed under anhydrous or low humidity conditions to prevent rehydration. | googleapis.com |
| Equipment Example | Wiley Mill | Used to grind the solid to pass through a #20 screen. | google.comepo.org |
| Target Particle Size | Sieving | Less than 1 millimeter. | google.comgoogleapis.com |
| Achieved Particle Size | #20 Screen | 84 microns. | google.comepo.org |
Structural Elucidation and Advanced Characterization of Calcium Citrate Malate Pentahydrate
Spectroscopic Probes for Molecular Structure
Spectroscopic methods are instrumental in defining the molecular framework of Calcium Citrate (B86180) Malate (B86768) Pentahydrate, providing insights into its functional groups, the local environment of its constituent ligands, and its hydration status.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydration Assessment
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in Calcium Citrate Malate Pentahydrate. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of this radiation at specific frequencies corresponds to particular functional groups.
The FTIR spectrum of this compound is characterized by the vibrational modes of the carboxylate (COO⁻) groups of both citrate and malate, the hydroxyl (-OH) groups, and the water of hydration. The broad absorption band typically observed in the region of 3000-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the water molecules, confirming the hydrated nature of the compound. The presence of five water molecules per formula unit in the pentahydrate form significantly influences the intensity and breadth of this peak.
The coordination of the carboxylate groups to the calcium ions results in characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the regions of 1540-1620 cm⁻¹ and 1400-1480 cm⁻¹, respectively. The exact positions of these bands are sensitive to the coordination environment of the calcium ions and can be used to distinguish this compound from simple physical mixtures of calcium citrate and calcium malate.
Table 1: Typical Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3000-3600 | O-H stretching of water of hydration and hydroxyl groups |
| 2920-2980 | C-H stretching of citrate and malate |
| 1540-1620 | Asymmetric stretching of carboxylate (COO⁻) groups |
| 1400-1480 | Symmetric stretching of carboxylate (COO⁻) groups |
| 1050-1150 | C-O stretching of hydroxyl groups |
Note: The exact peak positions can vary depending on the specific preparation method and the degree of crystallinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atomic nuclei within the molecule, particularly ¹H (proton) and ¹³C. In the context of this compound, NMR is used to analyze the environment of the citrate and malate ligands.
¹H NMR spectroscopy can be employed to study the complexation of calcium ions with the citrate and malate anions. The chemical shifts of the protons on the citrate and malate molecules are influenced by their coordination to the calcium center. This can lead to shifts in the resonance signals compared to the free acids.
¹³C NMR spectroscopy offers a more detailed picture of the carbon skeleton of the citrate and malate ligands. The chemical shifts of the carboxylate carbons are particularly sensitive to the coordination with calcium ions. By comparing the ¹³C NMR spectrum of this compound with those of pure calcium citrate and calcium malate, it is possible to confirm the formation of a distinct complex salt.
Table 2: Illustrative ¹³C NMR Chemical Shifts for Ligands in a Calcium Citrate Malate Complex
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| Citrate - Carboxylate (C=O) | 175-185 |
| Citrate - Quaternary Carbon (C-OH) | 70-80 |
| Citrate - Methylene (-CH₂-) | 40-50 |
| Malate - Carboxylate (C=O) | 178-188 |
| Malate - Methine (-CH(OH)-) | 65-75 |
| Malate - Methylene (-CH₂-) | 38-48 |
Note: These are representative values. Actual chemical shifts depend on the solvent, concentration, and specific structure of the complex.
X-ray Diffraction (XRD) for Crystalline and Amorphous State Analysis
X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, providing information on their crystallinity, crystal structure, and the presence of different phases.
Determination of Crystallinity and Crystal Structure
The XRD pattern of a substance is a unique fingerprint that depends on its crystal structure. For this compound, XRD analysis reveals the presence of both crystalline and amorphous (non-crystalline) regions. google.com The crystalline domains give rise to sharp Bragg peaks in the diffraction pattern, while the amorphous component contributes to a broad halo. The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. The exact crystal structure of this compound is complex and can be influenced by the synthesis conditions. ncats.io
Distinction from Pure Calcium Citrate and Calcium Malate Phases
A key application of XRD is to demonstrate that this compound is a distinct chemical entity and not merely a physical mixture of calcium citrate and calcium malate. The XRD pattern of this compound shows a unique set of diffraction peaks that are different from the characteristic peaks of both calcium citrate and calcium malate. google.comncats.io This confirms the formation of a new crystalline phase corresponding to the complex salt.
Table 3: Comparison of Illustrative XRD Peak Positions (2θ)
| Calcium Citrate (illustrative) | Calcium Malate (illustrative) | Calcium Citrate Malate (illustrative) |
| 11.8° | 9.5° | 8.2° |
| 17.5° | 18.9° | 14.5° |
| 23.6° | 24.1° | 21.0° |
| 29.1° | 29.8° | 29.5° |
Note: These 2θ values are for illustrative purposes to highlight the differences in diffraction patterns and are dependent on the X-ray wavelength used.
Investigation of Multiple Crystalline States and Polymorphism
Calcium Citrate Malate can exist in various states of hydration, and potentially in different crystalline forms, a phenomenon known as polymorphism. google.com These different forms, or polymorphs, would have the same chemical composition but different crystal structures, leading to distinct XRD patterns and potentially different physical properties. Research suggests that Calcium Citrate Malate can form a "metastable" solid, which may contain multiple crystalline states. ncats.io The investigation of polymorphism in this compound is an ongoing area of research, with the aim of identifying and characterizing different crystalline phases and understanding their relative stabilities.
Microscopic and Morphological Characterization
The physical form of this compound is a key determinant of its properties. Microscopic examination unveils a material with distinct structural characteristics at both the micro and nano levels.
Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features
Scanning Electron Microscopy (SEM) analysis of this compound typically reveals irregular, agglomerated particles. These agglomerates are composed of smaller, plate-like or needle-like crystals. The surface of these particles often appears rough and porous, which can influence the material's dissolution rate and bioavailability. The specific morphology can be influenced by the synthesis conditions, such as the ratio of citric acid to malic acid.
Particle Size Distribution Analysis (e.g., Laser Diffraction, Sieving)
The particle size of this compound is a critical parameter affecting its handling and processing characteristics. Laser diffraction is a commonly employed technique to determine the particle size distribution.
Below is a table summarizing typical particle size distribution data for this compound:
| Parameter | Value |
| D10 | 5-15 µm |
| D50 (Median) | 30-60 µm |
| D90 | 80-150 µm |
Note: These values are representative and can vary based on the manufacturing process.
Surface Area and Porosity Determination (e.g., BET, Mesoporous Pore Volume)
The Brunauer-Emmett-Teller (BET) method is utilized to measure the specific surface area of this compound, while techniques like nitrogen adsorption-desorption isotherms can provide information about its porosity. The material generally exhibits a moderate surface area, which is consistent with its porous structure observed in SEM images.
| Parameter | Typical Value Range |
| BET Surface Area | 5 - 20 m²/g |
| Mesoporous Pore Volume | 0.05 - 0.2 cm³/g |
Thermal Analysis Techniques
Thermal analysis is crucial for understanding the stability of this compound and the nature of its hydration.
Thermogravimetric Analysis (TGA) for Quantifying Hydration Levels and Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal behavior of this compound. The TGA curve provides quantitative information about the loss of water molecules and the subsequent decomposition of the organic components.
A typical TGA thermogram of this compound shows distinct weight loss steps:
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 30 - 200 | ~15-20% | Loss of five water molecules of hydration. |
| 200 - 500 | Variable | Decomposition of the citrate and malate moieties. |
| > 500 | Formation of calcium carbonate and subsequently calcium oxide at higher temperatures. |
The initial weight loss below 200°C corresponds to the dehydration of the pentahydrate form. The subsequent, more complex weight loss stages at higher temperatures are associated with the breakdown of the citrate and malate ligands. The final residual mass at high temperatures typically corresponds to calcium oxide.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and thermal stability. In the context of hydrated compounds such as this compound, DSC provides critical insights into the processes of dehydration and decomposition by measuring the difference in heat flow between a sample and a reference as a function of temperature.
The thermal behavior of this compound is characterized by a series of endothermic events corresponding to the removal of its five water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. While specific DSC data for the pentahydrate form is not extensively documented in publicly available literature, the thermal behavior can be inferred from the well-studied dehydration and decomposition of closely related hydrated calcium salts, such as calcium citrate tetrahydrate and calcium malate hydrates.
Dehydration and Phase Transitions:
The dehydration of hydrated salts typically occurs in a stepwise manner, with each step corresponding to the loss of a specific number of water molecules. These dehydration events are observed as endothermic peaks in a DSC thermogram. For this compound, a multi-step dehydration process is anticipated.
Based on studies of similar hydrated compounds, the water molecules in this compound are likely bound with different energies, leading to their removal at distinct temperature ranges. The initial endothermic events at lower temperatures would correspond to the loss of the more loosely bound water molecules, while the removal of more tightly bound, or structural, water molecules would require higher temperatures.
Research on calcium citrate tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) reveals a two-step dehydration process. The first stage occurs in the range of 60–140°C, and the second stage between 140–190°C, with each step involving the release of two moles of water. nih.gov A similar multi-stage dehydration is expected for the pentahydrate form of calcium citrate malate.
Furthermore, studies on various hydrates of calcium citrate have determined the enthalpy of dehydration for different transitions. For instance, the transition from calcium citrate hexahydrate (CCH) to calcium citrate tetrahydrate (CCT) has an enthalpy of dehydration (ΔH⁰) of 43.6 kJ∙mol⁻¹. The subsequent transition from CCT to the dihydrate form (CCD) has a ΔH⁰ of 43.8 kJ∙mol⁻¹, and the final dehydration to the anhydrate (CCA) has a ΔH⁰ of 88.1 kJ∙mol⁻¹. ku.dkresearchgate.netnih.gov These values highlight the increasing energy required to remove the more integral water molecules.
The following interactive data table summarizes the dehydration steps and corresponding enthalpy changes for different calcium citrate hydrates, which can be used as a reference for the expected thermal events in this compound.
| Transition | Enthalpy of Dehydration (ΔH⁰) (kJ∙mol⁻¹) |
| Calcium Citrate Hexahydrate (CCH) to Tetrahydrate (CCT) | 43.6 |
| Calcium Citrate Tetrahydrate (CCT) to Dihydrate (CCD) | 43.8 |
| Calcium Citrate Dihydrate (CCD) to Anhydrate (CCA) | 88.1 |
Thermal Stability and Decomposition:
Following complete dehydration, the anhydrous Calcium Citrate Malate will undergo thermal decomposition at higher temperatures. This decomposition is also an endothermic process and indicates the ultimate thermal stability of the compound. For calcium citrate malate, it has been noted that decomposition occurs at temperatures above 100°C. google.com The decomposition of the anhydrous salt leads to the formation of calcium carbonate and subsequently calcium oxide at very high temperatures, along with the release of various gaseous byproducts. nih.gov
The DSC curve of a related compound, calcium citrate, shows that after the dehydration steps, the decomposition of the anhydrous form occurs at significantly higher temperatures. nih.gov Similarly, the thermal analysis of calcium malate reveals its decomposition pattern following dehydration. researchgate.net Therefore, the DSC analysis of this compound is expected to show distinct endothermic peaks corresponding to the sequential loss of its five water molecules, followed by one or more endothermic peaks at higher temperatures representing the decomposition of the organic components of the salt.
Chelation Chemistry and Coordination Environment of Calcium Citrate Malate Pentahydrate
Fundamental Principles of Calcium Chelation by Citrate (B86180) and Malate (B86768) Ligands
Calcium Citrate Malate (CCM) is an organic chelate formed when calcium is bound by the organic acids citric acid and malic acid. google.com Chelation is a chemical process where a central metal ion, in this case, calcium (Ca²⁺), is bonded by multiple coordination bonds to a multidentate ligand. acs.org The ligands in CCM are citrate and malate. As polycarboxylic acids, both citrate and malate are effective chelating agents for divalent metal ions like calcium. researchgate.netresearchgate.net
The carboxylate (-COO⁻) and hydroxyl (-OH) groups on the citrate and malate molecules possess oxygen atoms with lone pairs of electrons that can be donated to form coordinate covalent bonds with the calcium ion. core.ac.uknih.gov This process creates a stable, soluble complex. google.comgoogle.com The formation of this chelated structure is thermodynamically favorable, partly due to the "chelate effect," which describes the enhanced stability of complexes formed by multidentate ligands compared to those formed with monodentate ligands. acs.orgwikipedia.org This stability is a key feature of the compound.
Stereochemistry of Ligand Binding and Coordination Geometry around Calcium Centers
The three-dimensional arrangement of the atoms in Calcium Citrate Malate Pentahydrate is significantly influenced by the stereochemistry of the citrate and malate ligands. Both citric acid and malic acid are chiral molecules, meaning they have specific three-dimensional structures that affect how they bind to the calcium ion. google.com
Investigation of Multidentate Ligand Behavior in Calcium Citrate Malate Complexation
Citrate and malate function as multidentate ligands, meaning they can each form multiple bonds with a single central calcium ion. acs.orgrsc.org Citrate, a tricarboxylic acid with a hydroxyl group, and malate, a dicarboxylic acid with a hydroxyl group, can donate electrons from several of their oxygen atoms to the calcium ion. researchgate.netresearchgate.net This multidentate binding is fundamental to the stability of the resulting complex due to the chelate effect. acs.orgwikipedia.org
The precise way these ligands coordinate with calcium can be influenced by factors like pH. researchgate.net Advanced analytical techniques are used to study these binding modes. The interaction between the calcium ions and the specific chemical groups on the polypeptides is key to the chelation mechanism. nih.gov In similar complexes, ligands have been shown to bind in both monodentate (one-point attachment) and bidentate (two-point attachment) fashions, contributing to the formation of complex structures like infinite zig-zag chains. researchgate.net
Comparative Analysis of Coordination Structures in Different Hydration States
The hydration state, or the number of water molecules associated with the complex, plays a crucial role in determining the coordination structure of calcium citrate malate. The pentahydrate form specifically contains five water molecules per formula unit within its crystal structure. chemicalbook.comchemicalbook.com These water molecules are not passive; they actively participate in the coordination sphere of the calcium ion. researchgate.netmdpi.com
In hydrated calcium carboxylate salts, water molecules can act as ligands, directly bonding to the calcium center. researchgate.netmdpi.com They also contribute to a vast network of hydrogen bonds that connect to the citrate and malate ligands, stabilizing the entire crystal lattice. mdpi.com If the compound is dehydrated (loses water), a significant structural rearrangement occurs. The coordination sites previously occupied by water molecules must be filled, which can lead to changes in how the citrate and malate ligands bind to the calcium or a change in the calcium ion's coordination number. dgk-home.de This results in a different crystal structure or potentially an amorphous solid with altered properties.
Intermolecular Interactions within the Calcium Citrate Malate Lattice
The solid, crystalline form of this compound is maintained by a network of intermolecular forces. The strongest of these are the ionic interactions between the positively charged Ca²⁺ ions and the negatively charged carboxylate groups of the citrate and malate ligands. These electrostatic forces form the primary backbone of the crystal lattice.
Interactive Data Table: Coordination Properties
This table summarizes the key components and interactions involved in the chelation of this compound.
| Component | Role | Type of Interaction | Coordination Detail |
| Calcium (Ca²⁺) | Central Metal Ion | Ionic Bonding | Coordination numbers of 7, 8, or 9 are common in similar complexes. core.ac.ukdgk-home.deworktribe.com |
| Citrate | Multidentate Ligand | Coordinate Covalent, H-Bonding | Forms stable 5 or 6-membered chelate rings with calcium. acs.orgwikipedia.org |
| Malate | Multidentate Ligand | Coordinate Covalent, H-Bonding | Binds via carboxylate and hydroxyl groups. core.ac.uknih.gov |
| Water (H₂O) | Ligand / Stabilizer | Coordinate Covalent, H-Bonding | Directly coordinates to Ca²⁺ and forms extensive H-bond networks. researchgate.netmdpi.com |
List of Chemical Compounds Mentioned:
Calcium Carbonate
Calcium Citrate
Calcium Citrate Malate
this compound
Calcium Hydroxide (B78521)
Calcium ion
Calcium Malate
Calcium Oxide
Carbon dioxide
Citrate
Citric acid
Malate
Malic acid
Water
Crystallization Science and Engineering of Calcium Citrate Malate Pentahydrate
Nucleation and Growth Mechanisms of Calcium Citrate (B86180) Malate (B86768) Crystals
The formation of Calcium Citrate Malate Pentahydrate crystals from a solution is a phase transition process that occurs in two primary stages: nucleation and crystal growth. mdpi.com Nucleation is the initial formation of stable, tiny crystalline entities (nuclei) from a supersaturated solution, while crystal growth is the subsequent size increase of these nuclei into macroscopic crystals. mdpi.com
Nucleation: The nucleation process can be either homogeneous, occurring spontaneously in a pure solution, or heterogeneous, where nuclei form on existing surfaces like impurities or dust particles. youtube.com For compounds like citrates, which have relatively low solubility, achieving a state of supersaturation is the driving force for nucleation. mdpi.com Studies on calcium citrate have shown that under conditions of homogeneous mixing of water and alcohol, crystal nuclei can form rapidly and uniformly. mdpi.com The process is initiated by the formation of clusters of solute molecules that must reach a critical size to become stable nuclei; otherwise, they redissolve. mdpi.com The induction time for nucleation, which is the time required for the first crystals to appear, is strongly dependent on the level of supersaturation. researchgate.net
Crystal Growth: Once stable nuclei are formed, they grow by the incorporation of solute molecules from the surrounding solution onto their surfaces. mdpi.com The growth of crystals is a complex process influenced by both the transport of solute to the crystal surface (diffusion) and the kinetics of surface integration. nih.gov Research on the growth of Ca-D-malate crystals indicated that the process is surface-controlled and follows an exponential rate law. nih.gov For larger crystals, diffusion of molecules through the boundary layer surrounding the crystal can become the rate-limiting step. scienceopen.com The growth can proceed through different mechanisms, such as spiral growth originating from dislocations on the crystal surface or two-dimensional nucleation on the crystal face. scienceopen.com
Nonclassical crystallization pathways, which involve the aggregation of precursor nanoparticles or amorphous phases, have also been identified in various systems and may play a role in the formation of complex salts like this compound. mdpi.com
Influence of Supersaturation and Solvent Systems on Crystal Habit
The external shape (habit) and internal structure of this compound crystals are significantly affected by the conditions of crystallization, particularly the level of supersaturation and the type of solvent used.
Supersaturation: Supersaturation is the primary driving force for both nucleation and crystal growth. mdpi.com It can be achieved by methods such as cooling, solvent evaporation, or by adding an anti-solvent. mdpi.comresearchgate.net The level of supersaturation directly influences the kinetics of crystallization:
High Supersaturation: Often leads to rapid nucleation, resulting in a large number of small crystals. researchgate.net This can be beneficial for producing nano-sized particles but may also lead to agglomeration. mdpi.comresearchgate.net
Low Supersaturation: Favors slower crystal growth over nucleation, which typically results in larger, more well-defined crystals. scienceopen.com
For instance, studies on potassium citrate found that the optimal supersaturation range for balancing nucleation and growth rates was between 1.05 and 1.15. mdpi.com In the context of calcium citrate, it has been shown to sustain a high degree of supersaturation (up to 7.1) for extended periods before precipitation occurs, a characteristic that influences the final crystal properties. nih.govresearchgate.net
Solvent Systems: The choice of solvent or the use of anti-solvents can dramatically alter the crystal habit and even the polymorphic form of the resulting crystals. An anti-solvent is a liquid in which the solute is less soluble, and its addition to the solution induces precipitation. researchgate.net
A study on the synthesis of calcium citrate using different organic solvents (acetone, ethanol, and isopropyl alcohol) demonstrated this influence clearly. mdpi.com While all solvents produced calcium citrate, the resulting crystal system differed. The use of ethanol, which has a higher polarity and compatibility with citric acid, suppressed the supersaturation rate and modulated the precipitation mechanism, leading to a triclinic crystal structure, whereas acetone (B3395972) and isopropyl alcohol produced a monoclinic phase. mdpi.com This highlights how the solvent system can alter solvation properties and, consequently, the nucleation and crystallization processes. mdpi.com
Table 1: Effect of Solvent on Calcium Citrate Crystal System
| Solvent Used | Primary Crystal System | Resulting Phase |
|---|---|---|
| Acetone (AC) | Monoclinic | [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O |
| Isopropyl Alcohol (IPA) | Monoclinic | [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O |
| Ethanol (Et) | Triclinic | Ca₃(C₆H₅O₇)₂·(H₂O)₄ |
Data sourced from a study on calcium citrate synthesis in the presence of organic solvents. mdpi.com
Role of Impurities and Additives in Crystal Growth Modulation
The purity, size, and shape of crystals can be significantly modified by the presence of impurities or intentionally introduced additives. mdpi.com These substances can alter nucleation and growth kinetics, sometimes in very low concentrations.
Impurities: In the industrial production of citrates, raw materials derived from fermentation can introduce impurities such as proteins, mineral salts, and other organic acids. mdpi.com These impurities can be incorporated into the crystal lattice, affecting purity and potentially altering the crystal habit. For example, in the continuous precipitation of calcium sulfate (B86663), impurities like aluminum and maleate (B1232345) ions were found to reduce both nucleation and growth rates. researchgate.net
Additives: Additives are used to control crystallization outcomes. tdl.org They can act as inhibitors or promoters of crystal growth and can be used to target specific crystal faces, thereby modifying the crystal morphology. tdl.org Citrate itself is known to be an inhibitor of calcium oxalate (B1200264) crystal growth, demonstrating how one organic acid can influence the crystallization of another's salt. nih.govproquest.com This effect is achieved by the additive binding to the crystal surface, which can block active growth sites. proquest.com
The effectiveness of an additive can depend on its molecular structure and its interaction with the crystal lattice. Polysaccharides, for instance, have been shown to modulate the growth of calcium oxalate crystals, with their effectiveness being dependent on their molecular weight. nih.gov Similarly, studies on calcite crystallization have shown that additives can change the dominant growth mechanism from spiral growth to two-dimensional nucleation by impeding step advancement on the crystal surface. scienceopen.com
Control Strategies for Crystal Size, Morphology, and Polymorph Selection
Controlling the crystal size distribution, morphology (shape), and polymorphic form is critical for ensuring the desired performance of a crystalline product. tdl.orgscirp.org Several strategies can be employed to achieve this control during the crystallization of this compound.
Control of Supersaturation: As discussed previously, managing the rate of supersaturation is a key strategy. mdpi.combohrium.com By carefully controlling factors like cooling rate, evaporation rate, or the addition rate of an anti-solvent, one can influence the balance between nucleation and growth to target a specific crystal size. mdpi.comresearchgate.net For example, adjusting the cooling rate for sodium citrate between 5 °C and 12 °C/h allowed for effective control of particle size. mdpi.com
Use of Additives and Seeds: Molecular additives can be specifically chosen to direct the crystallization process towards a desired polymorph or morphology. tdl.org Seeding, which involves adding small crystals of the desired phase to a supersaturated solution, is another common strategy. This provides templates for growth, bypassing the often-unpredictable primary nucleation stage and allowing for better control over the final crystal size and form. mdpi.com
Process Parameters: Other process parameters also play a crucial role:
Mixing: The degree of mixing (agitation) affects mass transfer in the crystallizer, influencing both nucleation and growth rates.
Temperature: Temperature affects solubility, and therefore supersaturation, as well as the kinetics of surface integration. nih.gov
pH: The pH of the solution can influence the speciation of citrate and malate ions, which in turn affects their interaction with calcium and the resulting crystal structure.
Table 2: Strategies for Crystallization Control
| Control Parameter | Objective | Mechanism of Action |
|---|---|---|
| Supersaturation Rate | Control crystal size and number | Low rates favor growth (larger crystals); high rates favor nucleation (smaller crystals). mdpi.comresearchgate.net |
| Additives/Impurities | Modify morphology, inhibit/promote growth | Selective binding to crystal faces, altering surface energy and growth kinetics. scienceopen.comtdl.org |
| Seeding | Control size distribution and polymorph | Provides templates for the desired crystal phase, bypassing primary nucleation. mdpi.com |
| Solvent System | Select polymorph, control habit | Alters solute-solvent interactions and solvation properties, affecting nucleation pathways. mdpi.com |
Thermodynamics of Hydrate (B1144303) Formation and Phase Stability in Crystallization
This compound is a hydrated salt, meaning water molecules are incorporated into its crystal structure. The formation and stability of this hydrate are governed by thermodynamic principles, particularly temperature and water activity (or relative humidity).
The stability of a specific hydrate form is dependent on both temperature and the relative humidity (RH) of its environment. filinchuk.com Transitions between different hydrated states or between a hydrate and an anhydrous form are first-order transitions that occur at specific RH values for a given temperature. filinchuk.com
Studies on similar compounds, such as calcium L-lactate, provide insight into these behaviors. Calcium L-lactate pentahydrate (CLP) is the most stable form under ambient conditions. filinchuk.com However, it can transform into other phases depending on the conditions:
Upon heating in a dry atmosphere or decreasing the relative humidity, CLP dehydrates to an amorphous anhydrous phase. filinchuk.com
Under specific temperature and humidity conditions, intermediate hydrates (e.g., dihydrate, monohydrate) can be formed. filinchuk.com
This illustrates that for this compound, controlling the temperature and humidity during crystallization, drying, and storage is critical to prevent unwanted phase transformations. The formation of a particular hydrate is a result of the thermodynamic competition between different possible solid phases under a given set of conditions. The most stable phase will have the lowest free energy. However, metastable phases can also form due to kinetic factors. researchgate.net For example, upon acidification of an amorphous calcium phosphate (B84403) suspension in the presence of citrate, a period of supersaturation lasting up to 8 hours was observed before the slow precipitation of calcium citrate tetrahydrate began. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Calcium Citrate |
| Calcium Malate |
| Ca-D-malate |
| Potassium Citrate |
| Sodium Citrate |
| Calcium Oxalate |
| Calcium Carbonate |
| Calcium L-lactate pentahydrate |
| Calcium Sulfate |
| Amorphous Calcium Phosphate |
Dissolution Kinetics and Mechanisms of Calcium Citrate Malate Pentahydrate
Factors Governing Dissolution Rate and Equilibrium Solubility
Several key factors influence how quickly and to what extent Calcium Citrate (B86180) Malate (B86768) Pentahydrate dissolves. These include its solid-state properties and the chemical environment of the solvent.
Calcium Citrate Malate often exists as a metastable complex, meaning it is not in its most stable thermodynamic state. google.com This structure is a mixture of various crystalline and non-crystalline (amorphous) forms and solid solutions of calcium, citrate, and malate ions. google.com This lack of a highly ordered, stable crystalline lattice means less energy is required to break the bonds holding the compound together, leading to faster and more efficient dissolution. google.com
The preparation method plays a crucial role in creating this metastable form. Processes that rapidly force the complex out of a concentrated aqueous solution tend to yield this more soluble structure. google.com Conversely, drying the compound at temperatures above 100°C can cause it to decompose into a less soluble mixture. google.com The presence of non-crystalline regions is a key characteristic that contributes to its rapid dissolution properties. google.comgoogle.com Research on calcium citrate has shown that its dissolution can lead to "solubility overshooting," where the concentration temporarily exceeds the equilibrium solubility, a phenomenon linked to its complex interactions and metastable forms in solution. researchgate.netresearchgate.net
The dissolution rate of a solid is directly influenced by its surface area available for contact with the solvent. mdpi.com Reducing the particle size of a substance increases its total surface area, which generally leads to a faster dissolution rate. mdpi.comnih.gov
For Calcium Citrate Malate, particle size is a critical parameter for ensuring rapid dissolution. google.com Studies and patents have defined optimal particle size ranges to achieve these characteristics. A larger surface area, which can also be described by pore area, allows for greater interaction with the dissolution medium, facilitating a quicker release of ions. google.commdpi.com Compositions with a higher pore area exhibit faster dissolution. google.com
The following table summarizes research findings on the relationship between the physical properties of CCM powders and their dissolution performance.
| Parameter | Value Range | Associated Dissolution Characteristic | Source |
|---|---|---|---|
| Average Particle Size | ~20 to 150 microns | Ensures rapid and complete dissolution. | google.com |
| Preferred Particle Size | ~40 to 100 microns | Further ensures desired dissolution characteristics. | google.com |
| Pore Area | > 30 m²/g | Contributes to rapid dissolution; lower values may result in slow dissolution. | google.com |
| Dissolution Rate | > 95% in < 120 seconds | A performance benchmark for highly soluble CCM compositions. | google.com |
The pH of the dissolution medium is a significant factor for many calcium salts. Calcium Citrate Malate demonstrates high solubility across a wide pH range, from acidic to neutral and even slightly alkaline conditions. zhaoyibio.netgoogle.com This is a distinct advantage over salts like calcium carbonate, whose dissolution is highly dependent on an acidic environment and becomes negligible in conditions of achlorhydria (low stomach acid). nih.gov
The solubility of CCM does increase as pH decreases, but its ability to remain soluble in neutral or near-neutral environments is a key feature. zhaoyibio.net The ionic environment, including the presence of excess citrate ions, can further enhance the solubility of calcium citrate complexes. researchgate.net This is because the citrate and malate anions can act as buffers and chelators, keeping the calcium in a soluble form even as the pH changes. zhaoyibio.netgoogle.com
The table below compares the dissolution of calcium from various sources, highlighting the superior solubility of Calcium Citrate Malate.
| Calcium Product | Calcium Content (%) | Calcium Dissolution (%) | Source |
|---|---|---|---|
| Calcium Citrate | 21.08 | 12.64 | zhaoyibio.net |
| Calcium Malate | 23.28 | 48.97 | zhaoyibio.net |
| Calcium Carbonate | 40.00 | 0.98 | zhaoyibio.net |
| Calcium Citrate Malate | 23.57 | 80.19 | zhaoyibio.net |
Mechanistic Pathways of Dissolution
The dissolution of Calcium Citrate Malate is not a simple dissociation into its constituent ions. It involves the release of both free ions and soluble complexes, a process significantly aided by chelation.
When the water-soluble Calcium Citrate Malate complex dissolves, it releases both free calcium ions (Ca²⁺) and a soluble calcium-citrate complex. globalresearchonline.net This dual-release mechanism is fundamental to its high bioavailability. The total amount of dissolved calcium in the solution is therefore the sum of the ionized calcium and the complexed calcium. google.com The presence of the organic acid anions (citrate and malate) in the solution helps to keep the calcium soluble by forming these stable complexes. google.comglobalresearchonline.net
Chelation is a chemical process in which a ligand (a chelating agent) forms two or more separate bonds to a single central metal ion, creating a ring-like structure called a chelate. wikipedia.org Citrate and malate are effective chelating agents for calcium. google.combalchem.com
Comparative Dissolution Studies with Other Calcium Salts
The dissolution characteristics of a calcium salt are a critical determinant of its bioavailability. For calcium to be absorbed in the intestine, it must first be solubilized from its salt form. The rate and extent of dissolution, particularly under the varying pH conditions of the gastrointestinal tract, directly influence the amount of calcium available for uptake. Comparative studies reveal significant differences in the dissolution profiles of Calcium Citrate Malate Pentahydrate and other common calcium salts, such as calcium carbonate and calcium citrate.
Research indicates that the solubility of many calcium salts is dependent on pH. nih.gov Calcium Citrate Malate (CCM) is noted for its high aqueous solubility, which is a key factor in its enhanced absorbability compared to other calcium compounds. globalresearchonline.net When dissolved, it releases calcium ions and a calcium-citrate complex. wikipedia.orgprachinchemical.com This dissolution mechanism contributes to its superior bioavailability. wikipedia.org
In contrast, the dissolution of salts from weak acids, like calcium carbonate, is highly influenced by pH. libretexts.org In acidic environments, such as the stomach, the carbonate ion is converted to bicarbonate and carbonic acid, which shifts the equilibrium towards dissolution. libretexts.orgresearchgate.net However, in the more alkaline environment of the small intestine, its solubility decreases significantly. nih.govresearchgate.net
A comparative study on the dissolution velocity of various commercial calcium supplements in solutions of different pH levels demonstrated this dependency clearly. The findings showed that the dissolution of calcium carbonate is negligible in conditions of achlorhydria (low stomach acid) and highly variable among different preparations. nih.gov Conversely, salts like calcium citrate showed dissolution velocities that were largely independent of the solution's pH. nih.gov Studies suggest Calcium Citrate Malate offers even better absorption than plain calcium citrate. wbcil.com Its structure is reported to increase its dissolution in the stomach by 6 to 9 times compared to calcium citrate. globalresearchonline.net
The table below, derived from research on the dissolution of commercial calcium preparations, illustrates the significant impact of pH on the dissolution of calcium carbonate.
Table 1: Dissolution Velocity of Calcium Carbonate at Varying pH Levels Data adapted from a study on the dissolution of commercial calcium preparations after 60 minutes of incubation. nih.gov
| pH of Solution | Mean Dissolution Velocity (%) |
|---|---|
| 6.9 | 0.67 |
| 3.0 | 25.12 |
| 2.5 | 45.58 |
| 2.0 | 66.82 |
| 1.5 | 77.15 |
Another study simulated gastrointestinal digestion to compare a functionalized calcium carbonate (FCC) with calcium citrate tetrahydrate (CCT), tricalcium phosphate (B84403) (tri-CP), and standard calcium carbonate (CC). The results, measuring intestinal uptake via a Caco-2 cell model, indicated that the type of salt affects bioavailability. The functionalized calcium carbonate, owing to a porous structure that improves solubility, showed a higher total intestinal uptake compared to the other salts tested. tabletscapsules.com
The following table summarizes findings on the intestinal uptake and relative bioavailability of various calcium salts from different research studies.
Table 2: Comparative Intestinal Uptake and Bioavailability of Various Calcium Salts
| Calcium Salt | Key Finding | Source |
|---|---|---|
| Calcium Lysinate | Relative oral bioavailability was 223.15% compared to a reference. | nih.gov |
| Functionalized Calcium Carbonate (FCC) | Intestinal uptake of 5.68%. Almost twice as bioavailable as CC and CCT in the study. | tabletscapsules.com |
| Calcium Carbonate (CC) | Intestinal uptake of 3.93%. tabletscapsules.com Absorption is cited as 22% in other literature. nih.gov | tabletscapsules.comnih.gov |
| Calcium Citrate Malate (CCM) | Absorption is cited as 42%. nih.gov Considered more bioavailable than calcium carbonate. globalresearchonline.netnih.gov | globalresearchonline.netnih.govnih.gov |
| Calcium Citrate Tetrahydrate (CCT) | Intestinal uptake of 3.41%. | tabletscapsules.com |
| Tricalcium Phosphate (tri-CP) | Intestinal uptake of 1.85%. | tabletscapsules.com |
Computational Chemistry and Modeling of Calcium Citrate Malate Systems
Molecular Mechanics (MM) and Molecular Orbital (MO) Calculations for Conformation and Reactivity
Molecular mechanics and molecular orbital calculations are fundamental in exploring the structural possibilities and energetic landscapes of complex molecules like calcium citrate (B86180) malate (B86768). These methods serve as a crucial first step in understanding the compound's intrinsic properties.
The chelation of calcium ions by the flexible citrate and malate ligands results in a vast number of possible three-dimensional arrangements (conformations). Molecular mechanics (MM) methods are employed to navigate this complex potential energy surface. By using force fields—a set of parameters that define the energy of a molecule as a function of its atomic coordinates—researchers can systematically explore different rotational states of the chemical bonds within the citrate and malate molecules.
The goal is to identify the lowest-energy conformations, which correspond to the most stable structures. These calculations account for various energy contributions, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). For a complex involving multiple ligands like calcium citrate malate, this process can reveal how the citrate and malate molecules arrange themselves around the calcium centers to achieve maximum stability. Studies on related calcium-carboxylate and calcium-citrate systems show that calcium prefers high coordination numbers, typically ranging from 6 to 8, which are satisfied by oxygen atoms from the carboxylate groups, hydroxyl groups, and associated water molecules. researchgate.netwikipedia.org
Once a set of stable conformations is identified, molecular orbital (MO) calculations or more refined MM energy calculations can be used to analyze the subtle energy differences between them. This analysis is key to understanding the reactivity of the different functional groups on the citrate and malate ligands towards the calcium ions.
Illustrative Energy Analysis of Ca²⁺ Binding Modes
| Binding Mode | Ligand Group(s) Involved | Illustrative Relative Energy (kcal/mol) | Implication for Reactivity |
|---|---|---|---|
| Monodentate | Single Carboxylate Oxygen | 0 (Reference) | Baseline interaction, common but weaker. |
| Bidentate Chelation | Two Carboxylate Oxygens (same group) | -5.2 | Strongly favored, higher reactivity of carboxylate groups. |
| Hydroxyl Group Coordination | Hydroxyl Oxygen | -2.1 | Contributes to stability, but less reactive than carboxylates. |
| Bridging Bidentate | Carboxylate groups from two different ligands | -7.8 | Highly stable; key to forming a complex salt structure. |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
While MM and MO methods provide static pictures of stable structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the observation of the dynamic behavior of the system in a realistic, solvated environment.
MD simulations are particularly well-suited for studying the non-covalent interactions between the carboxylate groups of citrate and malate and the calcium ions. These interactions are predominantly electrostatic, driven by the attraction between the negatively charged oxygen atoms of the deprotonated carboxyl groups and the positively charged Ca²⁺ ion.
A key tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which gives the probability of finding an atom at a certain distance from another atom. ump.edu.my MD simulations of calcium ions with various carboxylate-containing molecules consistently show a very sharp and high-probability first peak for the Ca-O interaction distance. ump.edu.mynih.gov This indicates a strong and well-defined interaction. For instance, studies on related systems have reported this primary interaction distance to be approximately 2.25 to 2.5 Å. nih.govresearcher.life The height and sharpness of this peak in the RDF signify a strong chelation effect, which is crucial for the formation of the stable calcium citrate malate complex. Such simulations rely on robust force fields like AMBER and CHARMM, although it is noted that standard parameterizations for divalent cations like Ca²⁺ can sometimes overestimate binding affinities, requiring careful calibration. nih.govillinois.edursc.org
Representative Radial Distribution Function (RDF) Data for Calcium-Oxygen Interactions
| Interacting Pair | First Peak Position (r) in Å | First Peak Height g(r) | Interpretation |
|---|---|---|---|
| Ca²⁺ --- O (Carboxylate) | 2.41 | ~10-12 | Very strong, highly localized primary interaction (chelation). nih.gov |
| Ca²⁺ --- O (Water) | 2.48 | ~7-9 | Strong, well-defined first hydration shell. rsc.org |
| Ca²⁺ --- O (Hydroxyl) | 2.45 | ~4-6 | Moderate interaction, contributes to coordination. |
In an aqueous environment, the interactions within calcium citrate malate are heavily influenced by the surrounding water molecules. MD simulations are essential for exploring these solvent effects. Water molecules form structured layers, known as hydration shells, around the calcium ions. The first hydration shell is composed of water molecules directly interacting with the Ca²⁺ ion.
Simulations show that the citrate and malate ligands must compete with these water molecules for a position in the calcium ion's first coordination sphere. rsc.org Studies of aqueous calcium ions reveal a coordination number of approximately 7 to 8, meaning the ion is typically in direct contact with that many oxygen atoms. cambridge.org In the calcium citrate malate complex, this coordination number is satisfied by a combination of oxygen atoms from the carboxylate and hydroxyl groups of the ligands, as well as from the five water molecules of the pentahydrate structure. The dynamics of water exchange in and out of this first hydration shell can also be studied, revealing how the presence of the citrate and malate ligands stabilizes the complex and influences the lability of the bound water molecules.
Typical Hydration Properties of Aqueous Ca²⁺ from Simulations
| Parameter | Typical Value | Source of Information |
|---|---|---|
| First Shell Coordination Number | 6 - 8 | Integration of the first peak of the Ca-O (water) RDF. researchgate.netcambridge.org |
| First Shell Ca-O Distance | 2.4 - 2.6 Å | Position of the first peak of the Ca-O (water) RDF. rsc.org |
| Second Shell Ca-O Distance | ~4.5 Å | Position of the second peak of the Ca-O (water) RDF. nih.gov |
| Water Residence Time (First Shell) | Few picoseconds | Analysis of water molecule exchange dynamics. |
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
For the most accurate description of bonding, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. Unlike the classical approximations of MM and MD, DFT calculates the electron density of the system to determine its energy and properties, providing a more fundamental understanding of chemical bonds.
Parameters Derivable from DFT Calculations for Ca-Citrate/Malate Systems
| Calculated Parameter | Typical Finding/Information Provided |
|---|---|
| Optimized Geometry | Provides precise bond lengths and angles for the lowest energy structure. cambridge.org |
| Binding Energy | Quantifies the strength of the interaction between Ca²⁺ and the ligands. |
| Mulliken Charges / Overlap Population | Indicates charge distribution and the degree of covalent character in Ca-O bonds. cambridge.org |
| Molecular Orbitals (HOMO/LUMO) | Reveals the frontier orbitals involved in chemical reactions and bonding. researchgate.net |
| Vibrational Frequencies | Predicts infrared and Raman spectra for comparison with experimental results. academie-sciences.fr |
Predictive Modeling of Crystallization and Dissolution Behavior
Predictive modeling of crystallization and dissolution is a cornerstone of computational chemistry, offering profound insights into the behavior of complex systems like calcium citrate malate. These models are essential for controlling the final product's physical and chemical properties, such as particle size, morphology, and bioavailability. While specific, publicly available predictive models for calcium citrate malate pentahydrate are not extensively detailed in the literature, the principles and methodologies are well-established through the study of analogous calcium salts, including calcium carbonate and calcium citrate. nih.govmdpi.comrsc.org
Predictive Modeling of Crystallization Behavior
The crystallization of calcium salts from a solution is a complex process governed by thermodynamics and kinetics, involving nucleation and crystal growth. Computational models aim to simulate these phenomena to predict the outcome under various conditions.
Research Findings:
General Approaches: A significant challenge in materials science is the development of a unified model that can predict crystal growth across different systems. nih.gov One advanced approach involves dividing a crystal structure into "natural tiles" or Voronoi polyhedra that are metastable. A Monte Carlo algorithm can then be used to reconstruct the crystal, allowing for the simulation of crystal habit and surface topology. nih.gov This method has been successfully applied to a variety of crystal types, including calcite (calcium carbonate). nih.gov
Kinetic Models: For calcium salts like calcium sulfate (B86663) dihydrate (CSD), chemical-potential-gradient models combined with the extended Debye-Hückel model have been used to explore and predict crystal growth kinetics. sci-hub.se These models treat the crystallization rate as a function of the chemical potential gradient and a kinetic rate constant, effectively quantifying the influence of external factors. sci-hub.se Studies on CSD revealed that temperature is a key influencing factor due to the sensitivity of the rate constant and the driving force (chemical potential difference) to temperature changes. sci-hub.se In contrast, pH had little effect, while stirring speed and the presence of polymers primarily affected the kinetic rate constant and the driving force, respectively. sci-hub.se
Empirical and Factorial Design Models: In the context of synthesizing calcium citrate malate, empirical models have been developed using factorial design of experiments to predict the product yield based on varying process parameters. scientific.netresearchgate.net In one study, temperature and the concentrations of citric acid and malic acid were varied to create a predictive empirical model for the yield of calcium citrate malate. scientific.netresearchgate.net This type of predictive modeling is crucial for process optimization in industrial settings.
| Setting | Temperature (°C) | Citric Acid Conc. (M) | Malic Acid Conc. (M) | Predicted Yield Effect |
|---|---|---|---|---|
| 1 | 25 (Low) | 1.5 (Low) | 2.2 (Low) | Base |
| 2 | 80 (High) | 1.5 (Low) | 2.2 (Low) | Positive |
| 3 | 25 (Low) | 1.7 (High) | 2.2 (Low) | Positive |
| 4 | 80 (High) | 1.7 (High) | 2.2 (Low) | Interaction Effect |
| 5 | 25 (Low) | 1.5 (Low) | 2.5 (High) | Positive |
| 6 | 80 (High) | 1.5 (Low) | 2.5 (High) | Interaction Effect |
| 7 | 25 (Low) | 1.7 (High) | 2.5 (High) | Interaction Effect |
| 8 | 80 (High) | 1.7 (High) | 2.5 (High) | Strong Positive |
Predictive Modeling of Dissolution Behavior
The dissolution of calcium citrate malate is critical for its function, as it releases calcium ions and a calcium-citrate complex. wikipedia.org Predictive models for dissolution focus on the rate and mechanism by which the solid form dissolves in a solvent, typically an aqueous environment.
Research Findings:
Diffusion-Based Models: The dissolution kinetics of calcium ions from a solid matrix can often be described by models based on Fick's second law of diffusion. ncsu.edu For the demineralization of eucalyptus, a kinetic model was developed that successfully described the relationship between reaction temperature, hydrolysate pH, holding time, and the dissolution rate of calcium ions, achieving a high correlation (R² = 0.9879) between predicted and experimental values. ncsu.edu Such models suggest that the process is often limited by the rate of internal diffusion. ncsu.edu
Self-Inhibition Models: For some calcium compounds like calcium hydroxyapatite, dissolution can be a self-inhibiting process. uv.esnih.gov A proposed model describes the formation of a calcium-rich layer on the apatite surface during dissolution in acidic buffers. nih.gov This layer acts as a charged interface that inhibits further dissolution. uv.es The model uses a Langmuir adsorption isotherm to describe the formation of this layer and can quantitatively explain the reduction in dissolution rate as a function of pH. uv.es This type of modeling could be highly relevant to calcium citrate malate, as surface complexation and ion adsorption are likely to occur.
Molecular Dynamics (MD) Simulations: While complex, MD simulations offer a powerful, bottom-up approach to understanding dissolution. These simulations can model the interactions between the crystal lattice ions (Ca²⁺, citrate, malate) and water molecules at an atomic scale. mdpi.com For systems like calcium-silicate-hydrate (C-S-H), MD simulations have been used to visualize nanoscale behaviors and understand the fundamental properties of the structure and its interaction with its environment. mdpi.com Applying MD to this compound could elucidate the precise mechanism of water attack on the crystal surface, the role of the hydrate (B1144303) water molecules, and the subsequent release of ions into the solution.
| Parameter | Symbol | Description | Influence on Dissolution Rate |
|---|---|---|---|
| Effective Diffusion Coefficient | Deff | Rate of diffusion of ions through the boundary layer. | Increases with temperature. |
| Reaction Temperature | T | The absolute temperature of the system. | Typically increases the rate exponentially (Arrhenius relationship). |
| Solution pH | pH | The negative log of the hydrogen ion concentration. | Strongly influences surface charge and solubility of acid salts. |
| Equilibrium Concentration | C∞ | The maximum concentration of dissolved species at saturation. | Defines the driving force for dissolution (C∞ - C). |
| Time | t | The duration of the dissolution process. | Concentration of dissolved species increases over time until equilibrium. |
| Activation Energy | Ea | The minimum energy required for the dissolution reaction to occur. | A lower Ea corresponds to a faster reaction rate. |
Interactions and Applications in Chemical Systems and Materials Science Non Biological/non Nutritional
Biomineralization Studies (In Vitro and Mechanistic Perspectives)
The formation of mineralized tissues in biological systems, a process known as biomineralization, is a complex phenomenon. In vitro studies using model systems provide valuable insights into the mechanisms governing mineral formation and the influence of various molecules on these processes. Calcium citrate (B86180) malate (B86768) has been a subject of interest in such studies, particularly concerning its effects on the crystallization of calcium salts like calcium oxalate (B1200264) and calcium phosphate (B84403).
Influence of Calcium Citrate Malate on Calcium Oxalate Crystallization
Calcium oxalate is a primary component of the most common type of kidney stones. Research has shown that certain substances can inhibit the formation and growth of calcium oxalate crystals. Citrate, a component of calcium citrate malate, is a known inhibitor of calcium oxalate crystallization. science.gov Studies have demonstrated that calcium citrate malate can reduce the risk of calcium oxalate stone formation. cdn86.net This inhibitory effect is attributed to the ability of citrate to complex with calcium ions, thereby reducing the supersaturation of urine with respect to calcium oxalate and hindering crystal growth. science.govresearchgate.net In fact, it has been suggested that calcium citrate malate does not elevate the risk of kidney stones. cdn86.net
Role in Calcium Phosphate Formation in Model Systems
Calcium phosphate is the principal mineral component of bones and teeth. Understanding the factors that influence its formation is crucial for developing strategies for bone regeneration and dental applications. While calcium phosphate itself can form insoluble complexes, the presence of citrate and malate in calcium citrate malate influences its behavior in solution. researchgate.net In vitro models of bone formation have been used to study the effects of various compounds on mineralization. google.com The chelated nature of calcium citrate malate, where calcium is bound to citric and malic acids, enhances its solubility and may modulate the precipitation of calcium phosphate. ruipugroup.comscience.gov This controlled release of calcium ions can be a critical factor in directing the formation of specific calcium phosphate phases, which is a key area of investigation in biomaterials research.
Chemical Roles in Food and Beverage Systems (Beyond Nutritional Fortification)
In the food and beverage industry, calcium citrate malate is valued not only as a bioavailable calcium source but also for its functional properties that contribute to product quality and stability. balchem.comzhaoyibio.net
Stabilizing Effects and Chelation Properties in Complex Matrices
Calcium citrate malate's ability to form stable complexes with metal ions, a property known as chelation, is particularly useful in complex food matrices. ruipugroup.combalchem.com This chelation helps to prevent undesirable interactions that can lead to product degradation. For instance, it can sequester metal ions that might otherwise catalyze oxidative reactions, thereby preserving the flavor and color of the product. Its use as a stabilizer has been noted in various food applications, including gelatins, puddings, and bakery goods. nih.gov
Impact on Physicochemical Stability of Formulations
Table 1: Physicochemical Properties of Calcium Citrate Malate
| Property | Description | Reference |
| Form | White to off-white powder or granular form | ruipugroup.com |
| Solubility | Water-soluble | ruipugroup.comwikipedia.org |
| Taste and Odor | Generally tasteless and odorless | ruipugroup.com |
| pH | Neutral | ruipugroup.com |
Material Science Applications Based on Unique Chemical Properties
The unique chemical characteristics of calcium citrate malate are also being explored for applications in materials science. Its nature as an organo-metallic compound with non-aqueous solubility opens up possibilities for its use in advanced materials. americanelements.com
One area of interest is the synthesis of novel materials. For example, research has been conducted on the preparation of calcium citrate malate using calcium hydroxide (B78521) synthesized from duck eggshells, demonstrating a potential route for valorizing waste materials. scientific.net The ability of the citrate and malate ligands to complex with calcium ions in a specific manner can be exploited to create materials with controlled structures and properties. While still an emerging area, the potential for calcium citrate malate in applications such as the development of biomimetic materials and functional coatings warrants further investigation.
Development of Novel Formulations Leveraging Soluble Complex Properties
The superior solubility of Calcium Citrate Malate Pentahydrate compared to its constituent salts, calcium citrate and calcium malate, is a primary driver for its potential in novel non-biological formulations. pureformulas.com This enhanced solubility stems from the formation of a metastable complex during its synthesis. google.comepo.org This complex is not a simple mixture but a unique chemical entity with a variable composition of calcium, citrate, and malate ions, existing in a combination of crystalline and non-crystalline forms. google.comepo.org
The synthesis process, which involves the reaction of a calcium source with citric and malic acids in an aqueous solution followed by controlled drying methods like spray drying or freeze drying, is crucial in achieving this metastable state. google.comgoogle.com This process prevents the formation of the more thermodynamically stable but less soluble individual salts. epo.org
These properties could be leveraged in the development of advanced materials. For instance, in polymer science, mineral fillers are incorporated into polymer matrices to enhance mechanical and thermal properties. researchgate.net The fine, powdered nature and potential for good dispersion of CCM could make it a candidate as a specialty filler in biodegradable polymers, where the controlled release of calcium ions might influence the degradation profile or confer specific properties to the composite material.
The soluble nature of the complex also suggests potential use in solution-based chemical processes where a readily available source of calcium is required without significantly altering the pH, as CCM can be formulated to have a pH between 4.0 and 8.0 in a 3% solution. jostchemical.com
Table 1: Synthesis Parameters for Metastable Calcium Citrate Malate
| Parameter | Value/Range | Reference |
| Reactants | Calcium source (Calcium Carbonate, Calcium Oxide, or Calcium Hydroxide), Citric Acid, Malic Acid | google.comgoogle.com |
| Reactant Concentration | 20% to 75% (by weight in water) | google.com |
| Reaction Temperature | 20°C to 80°C | google.com |
| Drying Method | Spray drying, freeze drying, oven drying (at < 100°C) | google.com |
| Final Particle Size | Can be ground to < 1 millimeter | google.com |
Exploration of Porous Structures and Surface Properties for Chemical Processes
The methods employed in the synthesis of this compound, such as freeze-drying and spray-drying, are well-known techniques for producing materials with porous structures and high surface areas. google.com While the primary goal of these methods in the context of CCM production has been to preserve its metastable, soluble form, the resulting morphology is of significant interest for chemical process applications.
A porous structure is highly desirable in fields such as catalysis and adsorption. Materials with high surface area can serve as efficient catalyst supports, providing a large interface for chemical reactions to occur. For example, calcium oxide (CaO), a precursor in CCM synthesis, has been synthesized from natural sources to have a high surface area and mesoporous structure, making it an effective photocatalyst. researchgate.net This suggests that under controlled synthesis conditions, the final CCM product could also be engineered to possess significant porosity.
The surface of the CCM particles, composed of a complex of calcium, citrate, and malate ions, presents active sites that could be exploited for adsorption processes. This could be relevant in environmental applications, such as the removal of specific pollutants from aqueous solutions, where the citrate and malate ligands could chelate with heavy metal ions.
Further research into controlling the particle size, pore size distribution, and surface chemistry of this compound during its synthesis could unlock its potential as a functional material in various chemical processes, moving beyond its current applications.
Table 2: Physical and Chemical Properties of Calcium Citrate Malate
| Property | Value | Reference |
| Appearance | White to off-white powder | jostchemical.com |
| Molecular Formula | C24H34Ca6O35 (example) | wbcil.com |
| Molecular Weight | ~1123.0 g/mol | nih.gov |
| Solubility | Soluble in water | wikipedia.org |
| pH (3% solution) | 4.0 - 8.0 | jostchemical.com |
| Structure | Metastable complex of crystalline and non-crystalline forms | google.comepo.org |
Future Research Directions and Emerging Paradigms for Calcium Citrate Malate Pentahydrate
Elucidating the Exact Atomic and Molecular Structure of Metastable Forms
Calcium Citrate (B86180) Malate (B86768) is known to exist as a metastable complex, which can be prepared in crystalline, microcrystalline, or amorphous forms. google.comepo.orggoogleapis.com These materials are often thermodynamically intermediate states and can possess more than one crystalline state, likely reflected by the presence of multiple hydration levels. google.comepo.orggoogleapis.com Patents have described various molar ratios of calcium, citrate, and malate, as well as different hydration states, such as an octahydrate form. google.comgoogle.com However, the exact atomic and molecular structure of these various forms, particularly the pentahydrate, remains incompletely characterized. google.com
Future research must focus on:
High-Resolution Crystallography: Employing single-crystal X-ray diffraction, if suitable crystals can be grown, to definitively determine the three-dimensional arrangement of calcium, citrate, and malate ions, as well as the precise coordination of water molecules within the crystal lattice of the pentahydrate and other stable hydrates.
Polymorph Screening: Conducting comprehensive screening studies to identify and isolate different polymorphic and pseudopolymorphic (hydrated) forms of CCM that may arise under various synthesis and storage conditions.
Amorphous Structure Analysis: Utilizing techniques like Pair Distribution Function (PDF) analysis of X-ray or neutron scattering data to probe the local atomic order within the amorphous form of CCM, providing insights into the short-range structure that governs its properties.
Comprehensive Mapping of Phase Diagrams and Stability Fields for Various Hydrates
The stability of Calcium Citrate Malate Pentahydrate is intrinsically linked to conditions such as temperature, pressure, and humidity, which can induce transitions between different hydrated states or to an anhydrous form. While research on calcium citrate has identified distinct hydrates (hexahydrate, tetrahydrate, dihydrate, and anhydrate) with specific transition temperatures and dehydration enthalpies, a similar comprehensive understanding for the more complex CCM is lacking. researchgate.netku.dk The synthesis of CCM is sensitive to temperature, with drying temperatures needing to be kept below 100°C to prevent decomposition and the formation of less soluble mixtures. googleapis.com
Future research endeavors should include:
Thermogravimetric and Calorimetric Analysis: Systematic studies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to map the dehydration and decomposition pathways of CCM pentahydrate. This will identify critical transition temperatures and the associated energy changes, analogous to the data for calcium citrate hydrates.
Solubility and Phase Equilibria Studies: Determining the solubility of different CCM hydrates as a function of temperature and pH to construct detailed phase diagrams. These diagrams are crucial for controlling the crystallization process to yield the desired hydrate (B1144303) form and for predicting the compound's stability in various environments.
Hygroscopicity Assessment: Investigating the moisture sorption-desorption behavior of different CCM forms to understand their physical stability under varying humidity conditions, which is critical for handling, storage, and formulation.
Table 1: Example Enthalpy of Dehydration Data for Calcium Citrate Hydrates
| Dehydration Step | Enthalpy of Dehydration (ΔH°) (kJ·mol⁻¹) |
| Hexahydrate (CCH) to Tetrahydrate (CCT) | 43.6 |
| Tetrahydrate (CCT) to Dihydrate (CCD) | 43.8 |
| Dihydrate (CCD) to Anhydrate (CCA) | 88.1 |
| (This table, based on data for calcium citrate, illustrates the type of thermodynamic data needed for this compound.) ku.dk |
Advancements in In Situ Characterization Techniques for Synthesis and Crystallization
Understanding and controlling the crystallization of this compound requires real-time monitoring of the synthesis process. Traditional methods of analysis after the process is complete often miss transient intermediate phases or critical nucleation events. The application of Process Analytical Technology (PAT) through various in situ techniques is an emerging paradigm. mdpi.com
Future research should leverage advanced in situ methods such as:
Real-time Spectroscopic and Diffraction Techniques: Employing techniques like in situ X-ray Diffraction (XRD), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to track the evolution of crystalline phases and molecular interactions directly within the reaction vessel. gatech.edujim.org.cnicdd.com This allows for the direct observation of polymorph formation and hydrate transitions as they occur.
High-Resolution Microscopy: Using in situ Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) in liquid cells to visualize the nucleation and growth of CCM crystals at the nanoscale, providing unprecedented insight into crystal morphology development. gatech.edu
Table 2: Potential In Situ Characterization Techniques for CCM Synthesis
| Technique | Information Gained |
| In Situ XRD | Real-time phase identification, polymorph/hydrate transitions, kinetics |
| In Situ Raman/FTIR | Molecular structure changes, solute concentration, bonding environment |
| In Situ SEM/TEM | Direct visualization of crystal nucleation, growth, and morphology |
| Electrical Tomography/Sensors | Bulk solution properties, induction time, crystallization kinetics |
Development of Predictive Computational Models for Structure-Function Relationships
Computational chemistry and molecular modeling offer powerful tools to predict the properties of materials and to understand complex chemical systems at the atomic level. For this compound, these approaches can bridge the gap between its atomic structure and its macroscopic functions, such as solubility and bioavailability.
Future research directions in this area include:
Molecular Dynamics (MD) Simulations: Developing robust force fields for CCM to perform MD simulations. mdpi.com These simulations can model the dynamic behavior of CCM in aqueous solution, its interaction with water molecules, and the process of crystal nucleation and growth. youtube.comyoutube.com They can also be used to investigate the interaction of CCM with biological interfaces. nih.govnih.gov
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) and other quantum methods to calculate the energies of different CCM polymorphs and hydrates, predicting their relative stabilities. These calculations can also elucidate the nature of the coordination bonds between calcium and the citrate and malate ligands.
Crystal Shape and Property Prediction: Combining molecular modeling with crystal growth theories to predict the morphology (shape) of CCM crystals grown under different conditions. nih.gov This is crucial as crystal habit can significantly influence properties like dissolution rate and powder flowability.
Exploration of Novel Synthetic Pathways for Tailored Properties
The conventional synthesis of CCM involves the reaction of a calcium source with citric and malic acids in an aqueous solution, followed by drying. google.com To gain finer control over the final product's properties—such as particle size, crystal form, and solubility—research into novel and more sophisticated synthetic pathways is essential.
Emerging areas for exploration include:
Sonocrystallization: Investigating the use of ultrasound energy during the crystallization process. syrris.com Sonocrystallization can influence nucleation rates, reduce induction times, and control polymorphism, potentially leading to the production of CCM with smaller, more uniform particle sizes and desired crystal structures. researchgate.netmdpi.com
Controlled Precipitation Techniques: Developing methods that use additives (e.g., polymers, surfactants) or controlled mixing regimes (e.g., in microreactors) to direct the crystallization process. These can be used to prevent agglomeration and tailor the surface properties of the resulting particles.
Spray Drying and Freeze Drying: Optimizing spray drying and freeze-drying techniques not just for solvent removal but as a method to produce specific particle morphologies and amorphous forms with enhanced solubility. googleapis.com
Investigation of Surface Chemistry and Interfacial Phenomena
The interaction of this compound with its environment is governed by its surface chemistry. Phenomena such as dissolution, adsorption, and wettability are critical for its performance in both biological and industrial applications. kkwagh.edu.inslideshare.netuobaghdad.edu.iq Understanding these interfacial phenomena at a molecular level is a key research frontier.
Future investigations should focus on:
Surface Energy Characterization: Measuring the surface free energy of different crystal faces of CCM. This fundamental property influences wettability, powder cohesion, and the interaction with other components in a formulation. iptsalipur.org
Adsorption Studies: Examining the adsorption of water vapor, excipients, and other molecules onto the surface of CCM. This is crucial for understanding its stability, formulation compatibility, and interactions within complex matrices like foods and pharmaceuticals.
Dissolution Mechanism at the Nanoscale: Using techniques like in situ Atomic Force Microscopy (AFM) to observe the dissolution process of CCM crystals in real-time. nih.gov This can reveal how different crystal faces dissolve and how inhibitors or promoters might influence this process at the molecular level.
Integration with Advanced Materials Science for Non-Biological Applications
While CCM is primarily known for its role in nutrition and health, its unique composition as a non-toxic, biodegradable complex of a divalent metal ion and organic acids suggests potential for novel applications in materials science.
Future research could explore the integration of CCM into advanced materials, such as:
Biodegradable Polymers and Composites: Investigating the use of CCM as a functional filler or cross-linking agent in biodegradable polymers (e.g., polylactic acid, starch-based plastics). The calcium ions could potentially improve mechanical properties or act as a pH-regulating agent during degradation.
Catalyst Supports: Exploring the potential of CCM-derived materials as supports for metallic catalysts. Upon controlled thermal decomposition, CCM could yield a high-surface-area calcium oxide or carbonate matrix, which is useful in heterogeneous catalysis.
Functional Coatings: Developing CCM-based coatings for various substrates. Its solubility and complexing ability might be leveraged for controlled release applications or to modify the surface properties of other materials.
Q & A
Q. What strategies mitigate ethical and practical challenges in human trials evaluating CCMP's long-term bone health effects?
- Methodological Answer : Adopt adaptive trial designs with pre-specified interim analyses to adjust sample sizes. Use dual-energy X-ray absorptiometry (DXA) as a surrogate endpoint for BMD changes, reducing trial duration. Ensure compliance with ethical guidelines (e.g., informed consent, data anonymization) .
Methodological Frameworks
How can the PICO framework be applied to formulate a clinical research question on CCMP's efficacy in osteoporosis prevention?
- Methodological Answer :
- Population : Postmenopausal women with osteopenia.
- Intervention : Daily CCMP supplementation (1000 mg elemental calcium).
- Comparison : Calcium carbonate at equivalent dosage.
- Outcome : Percent change in lumbar spine BMD over 24 months.
- Use the FINER criteria to ensure feasibility and relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
